molecular formula C10H18N2O2 B1631301 trans-N,N'-Diacetylcyclohexane-1,2-diamine CAS No. 70924-78-6

trans-N,N'-Diacetylcyclohexane-1,2-diamine

Cat. No.: B1631301
CAS No.: 70924-78-6
M. Wt: 198.26 g/mol
InChI Key: MZYLAHHTXWRMOL-NXEZZACHSA-N
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Description

trans-N,N’-Diacetylcyclohexane-1,2-diamine: is an organic compound with the molecular formula C10H18N2O2. It is a derivative of cyclohexane-1,2-diamine, where the amino groups are acetylated. This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N,N’-Diacetylcyclohexane-1,2-diamine typically involves the acetylation of trans-1,2-diaminocyclohexane. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods: Industrial production methods for trans-N,N’-Diacetylcyclohexane-1,2-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade acetic anhydride and pyridine, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-N,N’-Diacetylcyclohexane-1,2-diamine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in various organic reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, trans-N,N’-Diacetylcyclohexane-1,2-diamine is used in the synthesis of polymers and as an intermediate in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of trans-N,N’-Diacetylcyclohexane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metal ions, and the pathways involved are typically related to coordination chemistry .

Comparison with Similar Compounds

  • trans-N,N’-Dimethylcyclohexane-1,2-diamine
  • trans-1,2-Diaminocyclohexane
  • trans-1,2-Bis(methylamino)cyclohexane

Comparison: trans-N,N’-Diacetylcyclohexane-1,2-diamine is unique due to its acetyl groups, which provide distinct chemical properties compared to its methylated or non-acetylated counterparts. The acetyl groups influence the compound’s reactivity and its ability to form complexes with metal ions, making it particularly useful in specific catalytic applications .

Properties

IUPAC Name

N-[(1R,2R)-2-acetamidocyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYLAHHTXWRMOL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246489
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156257-14-6
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156257-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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